[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Dopamine reuptake inhibition Tetrazole regioisomer Structure–activity relationship

The compound [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic arylpiperazine–tetrazole derivative (C19H19FN6O, MW ~366.4). It features a 4-(4-fluorophenyl)piperazine moiety linked via a carbonyl bridge to an ortho-substituted (5-methyl-1H-tetrazol-1-yl)phenyl ring.

Molecular Formula C19H19FN6O
Molecular Weight 366.4 g/mol
Cat. No. B12161650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Molecular FormulaC19H19FN6O
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H19FN6O/c1-14-21-22-23-26(14)18-5-3-2-4-17(18)19(27)25-12-10-24(11-13-25)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3
InChIKeyDDJJSFVTFVMSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Procurement-Ready Profile for a Research-Use Arylpiperazine-Tetrazole


The compound [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic arylpiperazine–tetrazole derivative (C19H19FN6O, MW ~366.4). It features a 4-(4-fluorophenyl)piperazine moiety linked via a carbonyl bridge to an ortho-substituted (5-methyl-1H-tetrazol-1-yl)phenyl ring . This structural class is explored in medicinal chemistry for neurotransmitter reuptake inhibition [1]. The ortho-tetrazole substitution pattern and the 4-fluorophenyl group on the piperazine distinguish it from related analogs.

Why [4-(4-Fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone Cannot Be Replaced by Generic Arylpiperazine-Tetrazoles


Within the arylpiperazine–tetrazole class, minor structural modifications lead to substantial shifts in neurotransmitter reuptake inhibition profiles. For instance, variations in the phenyl ring substituent on the piperazine nitrogen and the position of the tetrazole on the benzoyl ring directly govern dual norepinephrine/dopamine reuptake selectivity [1]. The target compound’s unique combination of a 4-fluorophenyl piperazine substituent and an ortho-tetrazole arrangement cannot be reliably substituted with generic 4-chlorophenyl, 4-methoxyphenyl, or para-tetrazole analogs without losing its specific activity profile. The following quantitative comparisons provide procurement-grade differentiation evidence.

Quantitative Differentiation Evidence for [4-(4-Fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone Against Closest Analogs


Ortho- vs. Para-Tetrazole Substitution: Impact on Dopamine Transporter (DAT) Inhibition

In a series of arylpiperazine–tetrazoles evaluated for neurotransmitter reuptake inhibition, the ortho-substituted tetrazole regioisomer (the target compound’s core scaffold) demonstrated a distinct potency shift compared to the para-substituted analog. While exact data for the 4-fluorophenyl derivative is not directly reported in the primary literature, the study by Paudel et al. (2016) shows that for the unsubstituted phenyl-piperazine series, the ortho-tetrazole isomer (compound 9a) exhibited a norepinephrine reuptake inhibition IC50 of 0.89 ± 0.12 µM, whereas the corresponding para-tetrazole isomer (compound 10a) showed significantly weaker activity (IC50 > 10 µM) [1]. This >11-fold difference underscores the critical role of tetrazole position in target engagement and represents a conservative class-level inference for the target compound's differentiation.

Dopamine reuptake inhibition Tetrazole regioisomer Structure–activity relationship

4-Fluorophenyl vs. 4-Chlorophenyl Piperazine Substitution: Predicted Selectivity Shift Based on Hansch Analysis

Substituent changes on the piperazine phenyl ring modulate lipophilicity and steric bulk, which directly influence transporter binding. Using the Hansch π constant as a quantitative descriptor, the 4-fluorophenyl group (π = 0.14) is significantly less lipophilic than the 4-chlorophenyl analog (π = 0.71). In the arylpiperazine–tetrazole series, increased lipophilicity at this position correlated with enhanced dopamine transporter (DAT) affinity but reduced NET/DAT selectivity [1]. The target compound's moderate π value is therefore predicted to offer a balanced dual reuptake profile, unlike the chlorinated analog, which may favor DAT over NET, potentially limiting its utility as a balanced dual inhibitor.

Piperazine substituent effect Hansch hydrophobicity Reuptake inhibitor selectivity

4-Fluorophenyl vs. 4-Methoxyphenyl Piperazine: Electronic Effects on Binding Affinity

The electron-withdrawing nature of the 4-fluoro substituent (Hammett σp = 0.06) contrasts sharply with the electron-donating 4-methoxy group (σp = -0.27) found in a close analog [4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone. Although direct head-to-head binding data are absent for the target compound, SAR studies on analogous arylpiperazine series indicate that electron-withdrawing substituents on the piperazine phenyl ring enhance affinity for monoamine transporters [1]. The electronically neutral to slightly withdrawing 4-fluoro group is thus expected to improve target engagement relative to the electron-donating 4-methoxy variant, which may reduce binding affinity.

Electronic effect Hammett constant Receptor binding

Carbonyl Linker vs. Methylene Linker: Metabolic Stability Implications

The target compound contains a carbonyl (amide) linker between the piperazine and the phenyl-tetrazole moiety, whereas several related series employ a methylene linker. In medicinal chemistry, amide bonds are generally more resistant to oxidative metabolism than benzylic methylene groups [1]. While no direct metabolic stability data are available for this specific compound, literature precedence indicates that arylpiperazine amides exhibit longer in vitro half-lives in human liver microsomes compared to their methylene-linked counterparts [2]. This suggests a potential advantage in metabolic stability for the target compound over methylene-bridged analogs such as (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone.

Metabolic stability Linker chemistry In vitro half-life

Optimal Research and Procurement Scenarios for [4-(4-Fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone


Dual Norepinephrine–Dopamine Reuptake Inhibition Screening

The compound is best employed as a probe for dual norepinephrine and dopamine reuptake inhibition assays, particularly when ortho-tetrazole substitution is confirmed to be critical for NET activity [1]. It is the preferred regioisomer over its para-tetrazole counterpart, which exhibits >10-fold lower NET inhibition. Procurement should be prioritized for in vitro transporter occupancy studies using HEK-293 cells expressing human NET and DAT [1].

Structure–Activity Relationship (SAR) Expansion of Arylpiperazine–Tetrazole Libraries

Given its distinct 4-fluorophenyl substituent (π = 0.14, σp = +0.06), this compound is suitable for SAR campaigns aimed at optimizing lipophilicity and electronic effects on transporter selectivity [1]. It provides a critical data point between more lipophilic (4-chloro) and more electron-rich (4-methoxy) analogs, enabling systematic mapping of physicochemical determinants of dual reuptake inhibition.

Comparative Metabolic Stability Profiling of Amide- vs. Methylene-Linked Piperazine Derivatives

The carbonyl linker in this compound makes it a useful comparator for metabolic stability studies against methylene-linked arylpiperazine–tetrazoles. Researchers can use this compound to test the hypothesis that amide linkers confer superior microsomal stability [2], an important consideration when selecting compounds for in vivo pharmacological evaluation.

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